molecular formula C34H64O4 B1162291 12-(9Z-hexadecenoyloxy)-octadecanoic acid

12-(9Z-hexadecenoyloxy)-octadecanoic acid

Cat. No. B1162291
M. Wt: 536.9
InChI Key: XSYATLPMKFNWBI-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity in mice. Structurally, these esters are comprised of a C-16 or C-18 fatty acid (e.g., palmitoleic, palmitic, oleic, or stearic acid) linked to either a C-16 or C-18 hydroxy substituent. 12-POHSA is a FAHFA consisting of palmitoleic acid esterified at the 12th carbon of stearic acid. The levels of POHSA are significantly elevated in serum of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 12-POHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.

Scientific Research Applications

Organogel Research and Applications

12-(9Z-hexadecenoyloxy)-octadecanoic acid, as a derivative of Hydroxy Octadecanoic Acid (HSA), plays a significant role in organogel research. Organogelator molecules like HSA and its derivatives are capable of gelling triacylglycerol-based vegetable oils. These organogels have applications in cosmetics, lubricants, and coatings. The studies focus on understanding the influence of factors like temperature and concentration on the formation, microstructure, and stability of these gels (Wright & Marangoni, 2011).

Fatty Acid Derivatives in Thermal Decomposition

The thermal decomposition of isomeric fatty acids has been extensively studied. For instance, derivatives of octadecenoic acids, including those similar in structure to this compound, have been analyzed to identify the by-products of thermal decomposition. These studies are crucial for understanding the stability and decomposition pathways of fatty acids under high temperatures (Gardner & Selke, 1984).

Enzymatic Transformations and Oxidation Studies

Research on the acid-catalyzed transformation of hydroperoxylinoleic acid, which bears structural resemblance to this compound, has shed light on the enzymatic processes and mechanisms involved in the formation of various epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids. This research is crucial in understanding the metabolic pathways of similar fatty acids in biological systems (Gardner, Nelson, Tjarks, & England, 1984).

Applications in Biochemistry and Pharmacology

In the field of biochemistry and pharmacology, studies have focused on the conversion of linoleic acid hydroperoxide and its derivatives. These conversions result in the formation of various hydroxy, keto, and epoxyhydroxy fatty acids, which have potential applications in drug synthesis and the development of therapeutic agents (Dix & Marnett, 1985).

Catalytic Transformations and Synthesis

There is also significant research into the catalytic transformation and synthesis of fatty acids, including derivatives similar to this compound. These studies explore various pathways for the synthesis of fatty acid derivatives, which have implications in the fields of organic chemistry and industrial applications (Bernas et al., 2002).

properties

IUPAC Name

12-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h11-12,32H,3-10,13-31H2,1-2H3,(H,35,36)/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYATLPMKFNWBI-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210295
Record name 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:1(9Z)/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2042646-31-9
Record name 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2042646-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:1(9Z)/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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